2-Chloro-2'-(thiomethyl)benzophenone
Overview
Description
2-Chloro-2’-(thiomethyl)benzophenone is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorine atom and a thiomethyl group attached to a benzophenone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2’-(thiomethyl)benzophenone typically involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst. The reaction is carried out at a temperature range of -20 to 15°C . The process includes the following steps:
Condensation Reaction: Benzene reacts with 2-chloro-benzoyl chloride in the presence of a catalyst such as aluminum trichloride.
Acid Treatment: After the reaction, an acid is added to treat the mixture.
Filtration and Crystallization: The reaction product is filtered and crystallized to obtain 2-chloro-benzophenone.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The use of dichloromethane as a solvent and zinc chloride as a catalyst is common in industrial settings . The reaction is carried out under nitrogen protection to ensure safety and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-(thiomethyl)benzophenone undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding benzhydrols.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Catalysts: Aluminum trichloride and zinc chloride are used as catalysts in condensation reactions.
Major Products
Benzhydrols: Formed from the reduction of 2-Chloro-2’-(thiomethyl)benzophenone.
Substituted Benzophenones: Formed from substitution reactions involving the chlorine atom.
Scientific Research Applications
2-Chloro-2’-(thiomethyl)benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets and pathways. The presence of the chlorine atom and thiomethyl group allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzophenone: Lacks the thiomethyl group, making it less versatile in certain reactions.
2-Chlorothiophenol: Contains a thiophenol group instead of a benzophenone core, leading to different chemical properties.
Uniqueness
2-Chloro-2’-(thiomethyl)benzophenone is unique due to the presence of both a chlorine atom and a thiomethyl group attached to a benzophenone core.
Properties
IUPAC Name |
(2-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIAYPIOZKSJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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